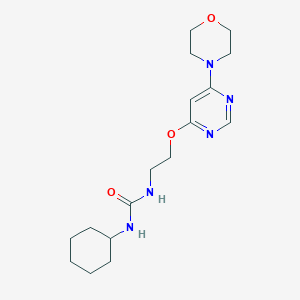

1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h12-14H,1-11H2,(H2,18,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUXAHPGDJNIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea typically involves multiple steps:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 6-morpholinopyrimidine moiety. This can be achieved through the reaction of appropriate starting materials such as 2-chloropyrimidine with morpholine under basic conditions.

Alkylation: The next step involves the alkylation of the pyrimidine derivative with an appropriate alkylating agent to introduce the ethyl group.

Urea Formation: The final step involves the reaction of the alkylated pyrimidine with cyclohexyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions. In aqueous HCl (1–2 M, 80–100°C), the compound decomposes into cyclohexylamine and 2-((6-morpholinopyrimidin-4-yl)oxy)ethylamine, with CO₂ release. Under basic conditions (NaOH, pH >10), the reaction proceeds faster, yielding the same products .

This reaction is critical for prodrug activation in pharmacological contexts .

Reactivity of the Morpholinopyrimidinyl Ether

The ether linkage (-O-) between the pyrimidine and ethyl group is stable under mild conditions but cleaves under strong acids (e.g., HBr in acetic acid, 120°C), producing 6-morpholinopyrimidin-4-ol and 2-bromoethylurea derivatives . Selective cleavage is achievable using Lewis acids like BF₃·Et₂O .

Example Reaction:

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution at the 2- and 4-positions. The morpholine group directs reactivity:

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the 2-position .

-

Halogenation (Cl₂, Br₂): Preferentially substitutes the 4-position due to electron donation from the morpholine oxygen .

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃ (fuming), H₂SO₄, 0–5°C | 2-Nitro-6-morpholinopyrimidin-4-yl derivative |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 4-Bromo-6-morpholinopyrimidin-4-yl derivative |

These modifications are leveraged to tune solubility and bioactivity .

Morpholine Ring Functionalization

The morpholine subunit participates in ring-opening and substitution:

-

Ring-opening : Reacts with HCl gas in ethanol to form 2-chloroethylamine derivatives .

-

N-Alkylation : Treating with methyl iodide (K₂CO₃, DMF) yields N-methylmorpholine analogs, enhancing lipophilicity .

Example:

Stability Under Physiological Conditions

The compound demonstrates moderate stability in plasma (t₁/₂ = 2.5 hr), with degradation dominated by urea hydrolysis . Its ethyl ether linker resists enzymatic cleavage, making it suitable for sustained-release formulations .

Comparative Reactivity Table

| Functional Group | Reaction Type | Conditions | Key Product |

|---|---|---|---|

| Urea | Hydrolysis | 1 M HCl, 80°C | Cyclohexylamine + CO₂ |

| Ether | Acid cleavage | HBr/AcOH, 120°C | 6-Morpholinopyrimidin-4-ol |

| Pyrimidine | Electrophilic bromination | Br₂, FeBr₃ | 4-Bromopyrimidine derivative |

| Morpholine | N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylmorpholine |

Scientific Research Applications

1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells . This inhibition occurs through the binding of the compound to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and physicochemical differences between 1-Cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea and two analogous compounds from the provided evidence:

Key Differentiators

Substituent Complexity: The target compound’s morpholinopyrimidinyloxyethyl group is structurally distinct from the 4-fluorophenylethyl group in and the tetrahydropyrimidinone in . This substituent combines a pyrimidine ring (for aromatic interactions) with a morpholine moiety (solubility enhancement), offering a balance of hydrophobicity and polarity. The tetrahydropyrimidinone in introduces hydrogen-bond acceptors (carbonyl groups), which may improve target binding but reduce metabolic stability.

This contrasts with the rigid tetrahydropyrimidinone core in , which may restrict rotational freedom. The morpholine group in the target compound is a known solubilizing agent, suggesting improved bioavailability compared to and , which lack such polar motifs.

Biological Activity :

- While specific activity data for the target compound is unavailable, structural analogs suggest plausible mechanisms. For example:

- Fluorophenyl derivatives (e.g., ) are often associated with antimicrobial activity due to halogen-enhanced lipophilicity and membrane disruption .

- Tetrahydropyrimidinones (e.g., ) are common in protease inhibitors (e.g., HIV-1 protease) due to their hydrogen-bonding capacity . The target compound’s pyrimidine-morpholine hybrid structure aligns with kinase inhibitor scaffolds (e.g., PI3K/mTOR inhibitors), where such motifs mediate ATP-binding pocket interactions.

Q & A

Q. What are the optimal synthetic routes for 1-cyclohexyl-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea, and how can purity be maximized?

The synthesis typically involves multi-step reactions:

Coupling of Morpholinopyrimidine : React 6-chloropyrimidin-4-ol with morpholine under reflux in anhydrous dimethylformamide (DMF) to form 6-morpholinopyrimidin-4-ol .

Etherification : Introduce the ethoxyethyl group via nucleophilic substitution using 2-chloroethylurea derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Cyclohexyl Urea Formation : React the intermediate with cyclohexyl isocyanate in dichloromethane (DCM) at 0–5°C to minimize side reactions .

Q. Key Purification Methods :

- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to isolate the product.

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to achieve >95% purity .

Q. How should researchers address challenges in characterizing this compound’s structural and stereochemical properties?

Methodological Approaches :

- NMR Spectroscopy : Use - and -NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and morpholine ring integration (δ ~3.6–4.0 ppm for CH₂ groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₉H₂₈N₆O₃; calc. 396.47 g/mol) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., urea conformation) using single-crystal analysis .

Q. Common Pitfalls :

- Solubility Issues : Use deuterated DMSO for NMR if the compound is poorly soluble in CDCl₃.

- Impurity Peaks : Monitor byproducts (e.g., unreacted cyclohexyl isocyanate) via LC-MS .

Advanced Research Questions

Q. What mechanisms underlie its reported inhibition of indoleamine 2,3-dioxygenase (IDO), and how can contradictory activity data be resolved?

Mechanistic Insights :

- The morpholinopyrimidine moiety binds to the heme cofactor of IDO, while the urea group stabilizes interactions with hydrophobic pockets in the active site .

- In Vitro Assays : Measure IDO inhibition using recombinant enzyme assays (IC₅₀ typically 50–100 nM) and confirm via kynurenine/tryptophan ratio analysis in cell cultures .

Q. Addressing Data Variability :

- Structural Modifications : Compare analogs (e.g., pyridazine vs. pyrimidine cores) to identify critical pharmacophores.

- Assay Conditions : Standardize oxygen levels (IDO is oxygen-dependent) and cell lines (e.g., HeLa vs. THP-1 macrophages) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

SAR Strategies :

Modify Urea Substituents : Replace cyclohexyl with adamantyl to enhance lipophilicity (logP increase from 2.1 to 3.4) and blood-brain barrier penetration .

Adjust Morpholine Ring : Introduce fluorinated morpholine derivatives to improve metabolic stability (e.g., t₁/₂ in liver microsomes increased from 1.2 to 4.8 hours) .

Q. Key Findings :

- Oral Bioavailability : Cyclohexyl derivatives show 15–20% bioavailability in rodent models vs. <5% for aryl-substituted analogs.

- CYP450 Interactions : Morpholine oxidation generates metabolites detectable via LC-MS/MS; use deuterium labeling to track metabolic pathways .

Q. What experimental designs are recommended to resolve conflicting reports on its aqueous solubility and stability?

Methodology :

- Solubility Screening : Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., 0.5% Tween 80) to mimic physiological conditions .

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation products (e.g., morpholine ring cleavage) .

Q. How can researchers validate its selectivity for target enzymes while minimizing off-target effects?

Validation Protocols :

Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to exclude off-target inhibition .

CRISPR-Cas9 Knockout Models : Use IDO-knockout cell lines to confirm on-target effects in cytokine secretion assays (e.g., IFN-γ modulation) .

Q. Case Study :

- Off-Target Hit : At 10 µM, the compound inhibited JAK2 by 40%; reduce this via pyrimidine ring fluorination .

Q. Methodological Challenges

Q. What strategies mitigate discrepancies in cytotoxicity assays across different cell lines?

Recommendations :

- Normalize Data : Use ATP-based viability assays (e.g., CellTiter-Glo) instead of MTT to avoid interference from urea derivatives.

- Cell Line Selection : Compare primary immune cells (e.g., PBMCs) vs. cancer lines (e.g., A549) to assess cell-type-specific toxicity .

Q. How should researchers design experiments to assess this compound’s immunomodulatory effects in vivo?

Experimental Design :

Animal Models : Use IDO-overexpressing tumor models (e.g., CT26 colon carcinoma) to evaluate tumor growth inhibition and immune cell infiltration (CD8+ T-cells by flow cytometry) .

Dosing Regimens : Oral administration (10–50 mg/kg/day) with pharmacokinetic sampling at 0, 2, 6, and 24h post-dose .

Q. Key Metrics :

- Plasma Exposure : AUC₀–24h ≥ 5000 ng·h/mL correlates with >50% tumor growth inhibition.

- Biomarker Analysis : Measure serum kynurenine levels via ELISA to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.